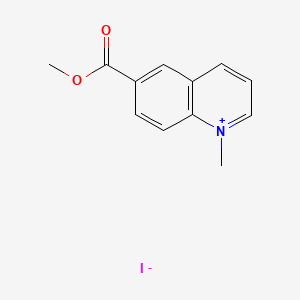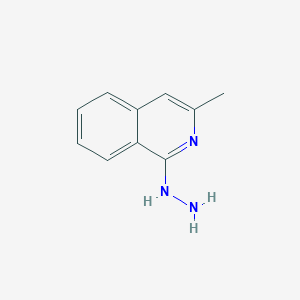![molecular formula C18H16N2O2 B13983882 3-[3-(4-Aminophenoxy)phenoxy]aniline CAS No. 122181-72-0](/img/structure/B13983882.png)
3-[3-(4-Aminophenoxy)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Aminophenoxy)phenoxy]aniline is an organic compound with the molecular formula C18H16N2O2. It is a member of the aromatic amines group and is characterized by the presence of two phenoxy groups and an aniline group. This compound is known for its structural similarity to other aromatic amines and has various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 3-[3-(4-Aminophenoxy)phenoxy]aniline typically involves the reaction of 4-aminophenol with 3-bromophenol in the presence of a base such as potassium carbonate and a copper catalyst. The reaction is carried out in an inert atmosphere, usually at elevated temperatures around 140°C for about 20 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-[3-(4-Aminophenoxy)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include palladium on activated carbon for hydrogenation, methanol as a solvent, and dichloromethane for extraction . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[3-(4-Aminophenoxy)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of high-performance materials, including resins and coatings, due to its thermal stability and mechanical properties
Mécanisme D'action
The mechanism of action of 3-[3-(4-Aminophenoxy)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
3-[3-(4-Aminophenoxy)phenoxy]aniline is structurally similar to other aromatic amines, such as 4,4’-oxydianiline and 4-[4-(4-aminophenoxy)phenoxy]aniline . it is unique due to the specific arrangement of its phenoxy and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other aromatic amines may not be suitable.
Similar Compounds
- 4,4’-Oxydianiline
- 4-[4-(4-Aminophenoxy)phenoxy]aniline
- 3-[4-[4-(3-Aminophenoxy)phenyl]sulfonylphenoxy]aniline .
Propriétés
Numéro CAS |
122181-72-0 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-[3-(4-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-7-9-15(10-8-13)21-17-5-2-6-18(12-17)22-16-4-1-3-14(20)11-16/h1-12H,19-20H2 |
Clé InChI |
INQGLILZDPLSJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)OC3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
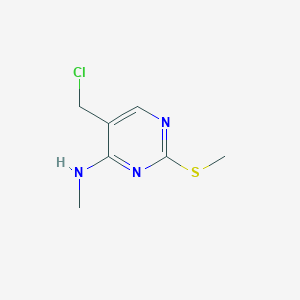
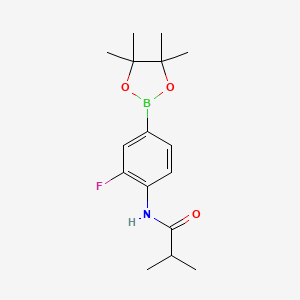

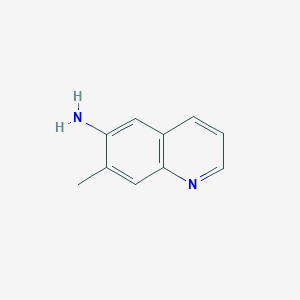
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)

![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
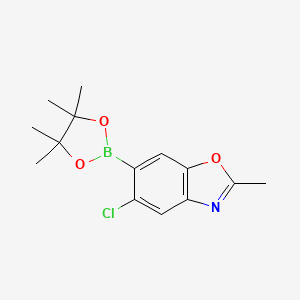
![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
